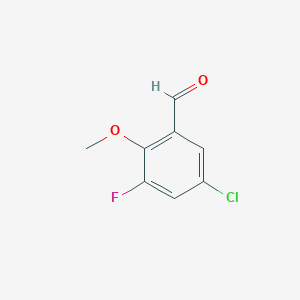

5-Chloro-3-fluoro-2-methoxybenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-fluoro-2-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZQSQXSHLYZSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901277948 | |

| Record name | 5-Chloro-3-fluoro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901277948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145742-35-4 | |

| Record name | 5-Chloro-3-fluoro-2-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145742-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-fluoro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901277948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 3 Fluoro 2 Methoxybenzaldehyde

Established Synthetic Pathways

Traditional methods for the synthesis of polysubstituted benzaldehydes often rely on a series of well-established organic reactions. These pathways, while foundational, may present challenges in terms of yield, purity, and environmental impact.

Alkylation Reactions (e.g., O-methylation of 3-chloro-5-fluoro-2-hydroxybenzaldehyde)

A primary and logical synthetic route to 5-Chloro-3-fluoro-2-methoxybenzaldehyde involves the O-methylation of its corresponding phenolic precursor, 3-chloro-5-fluoro-2-hydroxybenzaldehyde. This alkylation reaction specifically targets the hydroxyl group to introduce the methoxy (B1213986) functionality.

The reaction is typically carried out using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base. The base, commonly potassium carbonate or sodium hydride, deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that readily attacks the methylating agent. The choice of solvent is crucial and often includes polar aprotic solvents like acetone (B3395972) or dimethylformamide (DMF) to facilitate the reaction.

Reaction Scheme:

Typical Reaction Conditions:

| Parameter | Condition |

| Starting Material | 3-chloro-5-fluoro-2-hydroxybenzaldehyde |

| Methylating Agent | Dimethyl sulfate, Methyl iodide |

| Base | Potassium carbonate, Sodium hydride |

| Solvent | Acetone, DMF |

| Temperature | Room temperature to gentle heating |

The successful synthesis of the precursor, 3-chloro-5-fluoro-2-hydroxybenzaldehyde, is a prerequisite for this method. This precursor can be synthesized from commercially available starting materials such as 3-fluoro-2-hydroxybenzaldehyde through electrophilic chlorination. ossila.com Careful control of the reaction conditions is necessary to ensure selective chlorination at the desired position.

Formylation Approaches for Related Phenolic Precursors

An alternative strategy involves the introduction of the aldehyde group (formylation) onto a pre-existing chloro-fluoro-anisole ring. pearson.com This approach is advantageous if the appropriately substituted anisole (B1667542) is more readily accessible than the corresponding phenolic aldehyde.

Several classic formylation reactions can be employed:

Vilsmeier-Haack Reaction: This method utilizes a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, most commonly dimethylformamide (DMF), to generate the Vilsmeier reagent (a chloroiminium ion). wikipedia.org This electrophile then attacks the electron-rich aromatic ring of a precursor like 4-chloro-2-fluoro-1-methoxybenzene, followed by hydrolysis to yield the desired aldehyde.

Gattermann-Koch Reaction: This reaction introduces a formyl group onto an aromatic ring using carbon monoxide and hydrochloric acid under high pressure, typically with a catalyst system of aluminum chloride and copper(I) chloride. pearson.comwikipedia.org

Duff Reaction: The Duff reaction uses hexamethylenetetramine to formylate activated aromatic compounds like phenols. wikipedia.org While typically used for phenols, modifications could potentially be applied to the corresponding anisole derivatives.

The regioselectivity of these formylation reactions is directed by the existing substituents on the aromatic ring. The methoxy group is a strong activating and ortho-, para-directing group, while the halogens are deactivating but also ortho-, para-directing. The interplay of these electronic effects determines the position of the incoming formyl group.

Halogenation Strategies on Benzaldehyde (B42025) Scaffolds

A third established approach involves the direct halogenation of a benzaldehyde scaffold that already contains some of the required substituents. masterorganicchemistry.com For instance, one could envision the chlorination of 3-fluoro-2-methoxybenzaldehyde (B1315121) or the fluorination of 5-chloro-2-methoxybenzaldehyde.

Electrophilic aromatic substitution is the underlying mechanism for these halogenation reactions. masterorganicchemistry.com A Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), is often required to polarize the halogen molecule, making it a more potent electrophile. masterorganicchemistry.com

However, achieving the desired regioselectivity in these reactions can be challenging. The directing effects of the existing formyl, fluoro, and methoxy groups must be carefully considered. The formyl group is a meta-directing deactivator, while the methoxy group is a strong ortho-, para-directing activator, and the fluoro group is an ortho-, para-directing deactivator. The final substitution pattern will be a result of the combined influence of these groups, which can often lead to a mixture of isomeric products, necessitating difficult purification steps. The halogenation of aldehydes and ketones typically occurs at the alpha position to the carbonyl group, but with aromatic aldehydes, substitution on the ring is also possible. libretexts.org

Novel Synthetic Routes and Process Optimization

Recognizing the limitations of some established methods, contemporary research focuses on developing more efficient, selective, and environmentally benign synthetic strategies.

Development of Regioselective and Chemoselective Syntheses

The synthesis of polysubstituted aromatic compounds often grapples with the challenge of regioselectivity. rsc.orgnih.gov Novel methodologies aim to overcome this by employing advanced catalytic systems and reaction designs. For a molecule like this compound, where precise substituent placement is paramount, regioselective synthesis is key.

One area of development is the use of directed ortho-metalation (DoM). In this strategy, a functional group on the aromatic ring directs the deprotonation of a specific ortho position by a strong base, such as an organolithium reagent. The resulting aryl anion can then react with an electrophile to introduce a substituent with high regiocontrol. For example, the methoxy group in a suitable precursor could direct lithiation to the 2-position, followed by quenching with a formylating agent.

Furthermore, computational studies, such as Quantum Mechanics (QM) calculations, are increasingly used to predict the regioselectivity of reactions like nucleophilic aromatic substitution (SNAr) on polyhalogenated aromatic compounds. wuxibiology.com By analyzing factors like the Lowest Unoccupied Molecular Orbital (LUMO) and reaction energy profiles, chemists can better understand and predict the outcome of a reaction, guiding the design of highly selective syntheses. wuxibiology.com For instance, in the reaction of a polyhalogenated benzaldehyde with sodium methoxide, calculations can help determine which halogen is most likely to be displaced, enabling the rational design of a synthetic route that selectively introduces the methoxy group at the desired position. wuxibiology.com

Application of Green Chemistry Principles in Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals to minimize environmental impact. rjpn.orgnih.gov This involves the use of safer solvents, renewable starting materials, catalytic rather than stoichiometric reagents, and energy-efficient reaction conditions. rjpn.orgnih.govmisericordia.edu

In the context of synthesizing this compound, several green chemistry approaches could be applied:

Catalytic Methylation: Instead of traditional methylating agents like dimethyl sulfate, which are highly toxic, greener alternatives are being explored. These can include dimethyl carbonate, which is less hazardous and produces benign byproducts. The use of solid catalysts can also simplify product purification and catalyst recycling.

Solvent-Free or Green Solvents: Reactions can be designed to run under solvent-free conditions, reducing waste. acs.orgqualitas1998.net Where a solvent is necessary, greener alternatives to traditional volatile organic compounds (VOCs) are preferred. These can include water, supercritical fluids, or ionic liquids. nih.gov

Energy Efficiency: Microwave-assisted synthesis has emerged as a tool to significantly reduce reaction times and energy consumption. rjpn.orgmisericordia.edu This technique can be applied to various steps in the synthesis, such as the alkylation or formylation reactions.

By incorporating these principles, the synthesis of this compound can be made more sustainable and economically viable. researchgate.net

Catalytic Methods for Enhanced Efficiency

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.orgnrochemistry.comchemeurope.com The reaction employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃) to generate the active formylating agent, the Vilsmeier reagent, in situ. slideshare.netnumberanalytics.com This reagent is an electrophilic chloroiminium salt. wikipedia.orgchemistrysteps.com

The mechanism involves the electrophilic attack of the activated aromatic ring on the Vilsmeier reagent. nrochemistry.com The reaction is followed by hydrolysis during the workup phase to yield the final aldehyde product. youtube.comjk-sci.com The regioselectivity is governed by the electronic and steric effects of the substituents on the benzene (B151609) ring. For a precursor like 4-chloro-2-fluoro-1-methoxybenzene, the powerful ortho-, para-directing methoxy group would likely direct the formylation to the C5 position, leading to the desired product. The reaction is typically carried out in a solvent such as DMF or a halogenated hydrocarbon like dichloromethane (B109758) (DCM). nrochemistry.com

Directed ortho-Metalation (DoM): An alternative catalytic approach involves Directed ortho-Metalation (DoM). wikipedia.org This method provides high regioselectivity for the functionalization of aromatic rings bearing a directing metalation group (DMG). wikipedia.org The methoxy group is an effective DMG that can direct the deprotonation of the adjacent ortho position. wikipedia.org The reaction is typically carried out using a strong organolithium base, such as n-butyllithium (n-BuLi), which forms an aryllithium intermediate. wikipedia.orgthieme-connect.de This highly reactive intermediate is then quenched with an electrophilic formylating agent, such as DMF, to introduce the aldehyde group. thieme-connect.decommonorganicchemistry.com This strategy ensures the formyl group is introduced exclusively at the position ortho to the methoxy group.

Below is a table summarizing these potential catalytic methods.

| Method | Precursor | Reagents & Catalyst | Typical Conditions | Hypothetical Yield |

| Vilsmeier-Haack Reaction | 4-Chloro-2-fluoro-1-methoxybenzene | 1. POCl₃, DMF2. H₂O (workup) | 0-100 °C, 10-24 hours | Moderate to High |

| Directed ortho-Metalation (DoM) | 4-Chloro-2-fluoro-1-methoxybenzene | 1. n-BuLi or LDA2. DMF (quench) | Anhydrous THF, -78 °C to RT | Good to Excellent |

This data is illustrative and based on general methodologies for similar compounds due to the absence of specific literature for this compound.

Analysis of Synthetic Yields and Purity Assessment Methodologies

Following the synthesis of this compound, a rigorous analysis of the reaction mixture is essential to determine the yield of the product and assess its purity. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose. novasolbio.com

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the purity analysis of non-volatile organic compounds and is widely used in the pharmaceutical industry to quantify impurities. moravek.comintertek.comamericanpharmaceuticalreview.comalwsci.com For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be suitable.

Stationary Phase: A C18 silica (B1680970) column is a common choice for separating aromatic compounds. waters.com

Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid like phosphoric or formic acid to improve peak shape, is typically used. waters.comhelixchrom.com For example, a mobile phase could consist of acetonitrile and an aqueous phosphate (B84403) buffer. helixchrom.com

Detection: A UV detector is highly effective, as the aromatic ring and carbonyl group of the aldehyde are strong chromophores. The detection wavelength is usually set at the absorbance maximum of the compound, likely in the range of 225-360 nm. helixchrom.comlawdata.com.tw

Quantification: The purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram. youtube.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile compounds. novasolbio.com It is particularly useful for confirming the identity of the desired product and identifying any volatile impurities. researchgate.netnih.gov

GC Separation: The sample is injected into a gas chromatograph, where it is vaporized and carried by an inert gas (e.g., helium) through a long capillary column (e.g., a polysiloxane-coated column). nih.govresearchgate.net The components are separated based on their boiling points and interactions with the stationary phase. A temperature gradient program is often employed to ensure efficient separation. researchgate.net

MS Detection and Fragmentation: As the separated components exit the GC column, they enter the mass spectrometer. Electron Impact (EI) is a common ionization technique that bombards the molecules with high-energy electrons, causing them to fragment in a reproducible manner. researchgate.net The resulting mass spectrum is a unique fingerprint of the molecule. For this compound, characteristic fragments would include the molecular ion peak (M+), as well as peaks corresponding to the loss of a hydrogen atom (M-1), a formyl group (M-29), or a methyl group (M-15). The isotopic signature of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would further aid in confirming the structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural elucidation of the final product. novasolbio.com The chemical shifts, integration values, and coupling patterns of the protons in the ¹H NMR spectrum, along with the number and chemical shifts of the carbon signals in the ¹³C NMR spectrum, provide definitive proof of the substitution pattern on the benzaldehyde ring. docbrown.infodocbrown.infoyoutube.com

A summary of these analytical methodologies is presented in the table below.

| Technique | Typical Parameters | Information Obtained |

| HPLC | Column: C18Mobile Phase: Acetonitrile/Water gradientDetector: UV (225-360 nm) | Purity (%), Impurity profile, Quantification of yield |

| GC-MS | Column: Capillary (e.g., RXI-5Sil MS)Carrier Gas: HeliumDetector: Mass Spectrometer (EI) | Identification of volatile components, Structural confirmation via fragmentation, Impurity identification |

| NMR | Nuclei: ¹H, ¹³CSolvent: CDCl₃ or DMSO-d₆ | Unambiguous structural confirmation, Isomer differentiation, Purity estimation |

A hypothetical purity analysis result from an HPLC experiment is shown in the table below to illustrate how data is presented.

| Peak No. | Retention Time (min) | Area | Area % | Identity |

| 1 | 4.5 | 15000 | 2.5 | Impurity 1 (e.g., starting material) |

| 2 | 6.2 | 570000 | 95.0 | This compound |

| 3 | 7.8 | 15000 | 2.5 | Impurity 2 (e.g., isomeric byproduct) |

| Total | 600000 | 100.0 |

Chemical Reactivity and Derivatization of 5 Chloro 3 Fluoro 2 Methoxybenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is a primary site of reactivity in 5-Chloro-3-fluoro-2-methoxybenzaldehyde. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. The aromatic ring, substituted with electron-withdrawing halogens, further enhances the electrophilicity of the carbonyl carbon.

The electrophilic carbonyl carbon readily undergoes nucleophilic addition reactions. This is a fundamental reaction class for aldehydes, leading to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol or undergo further transformations. For substituted benzaldehydes, these reactions are crucial for building molecular complexity.

One important example of a nucleophilic addition reaction is the Henry reaction (or nitroaldol reaction), where a nitroalkane adds to the aldehyde in the presence of a base to form a β-hydroxy nitro compound. While specific studies on this compound are not prevalent, the reactivity of benzaldehydes bearing ortho-alkoxy groups in Henry reactions is well-documented, suggesting this pathway is viable. researchgate.net Other common nucleophilic additions include the formation of cyanohydrins (with cyanide ions), acetals (with alcohols), and imines (with primary amines).

Table 1: Examples of Nucleophilic Addition Reactions

| Reaction Type | Nucleophile | General Product |

|---|---|---|

| Henry Reaction | Nitromethane | β-Nitroalcohol |

| Cyanohydrin Formation | KCN/HCN | Cyanohydrin |

| Acetal Formation | 2 eq. ROH, H+ | Acetal |

The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of substituted benzaldehydes to their corresponding benzoic acids is a common transformation. researchgate.net For this compound, oxidation yields 5-Chloro-3-fluoro-2-methoxybenzoic acid. This can be achieved using various oxidizing agents, such as potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). The reaction involves the conversion of the aldehyde C-H bond to a C-O bond.

Reduction: The aldehyde can be easily reduced to the corresponding primary alcohol, 5-Chloro-3-fluoro-2-methoxybenzyl alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon.

Table 2: Oxidation and Reduction Products

| Reaction Type | Reagent Example | Product |

|---|---|---|

| Oxidation | KMnO₄ | 5-Chloro-3-fluoro-2-methoxybenzoic acid |

Reactivity of the Halogen Substituents

The chlorine and fluorine atoms attached to the aromatic ring are key sites for substitution reactions, allowing for the introduction of a wide variety of other functional groups.

Aryl halides, particularly those with electron-withdrawing substituents, can undergo nucleophilic aromatic substitution (SₙAr). libretexts.org The reaction proceeds via a two-step mechanism involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the halide leaving group. libretexts.orgnih.gov

In this compound, the strongly electron-withdrawing aldehyde group activates the ring towards nucleophilic attack. This effect is most pronounced at the ortho and para positions relative to the aldehyde. libretexts.org The fluorine atom is at the meta-position (C3) and the chlorine atom is at the para-position (C5) relative to the aldehyde. Therefore, the chlorine atom is more activated towards SₙAr than the fluorine atom. However, the inherent strength of the C-F bond often makes it less reactive as a leaving group compared to the C-Cl bond under many conditions. The specific outcome will depend on the reaction conditions and the nature of the attacking nucleophile.

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates. Both the C-Cl and C-F bonds in this compound can potentially participate in these reactions, though C-Cl bonds are generally more reactive than C-F bonds in common cross-coupling protocols.

Suzuki Coupling: This palladium-catalyzed reaction couples an aryl halide with an organoboron compound (like an arylboronic acid) to form a biaryl product.

Ullmann Coupling: A copper-catalyzed reaction that can be used to form aryl ethers or aryl amines from aryl halides.

Nickel-Catalyzed Couplings: Recent advances have shown that even the typically unreactive C-F bond can be activated and coupled with arylboronic acids using nickel catalysts under mild conditions. beilstein-journals.org

These reactions provide a versatile platform for elaborating the structure of the benzaldehyde (B42025) core.

Table 3: Potential Cross-Coupling Reactions

| Reaction Name | Catalyst | Coupling Partner | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Palladium | Arylboronic acid | C-C |

| Heck Coupling | Palladium | Alkene | C-C |

| Buchwald-Hartwig | Palladium | Amine | C-N |

Derivatization Strategies for Advanced Chemical Entities

This compound serves as a valuable building block for the synthesis of more complex and functionally diverse molecules. Its multiple reaction sites allow for sequential and regioselective modifications. Substituted benzaldehydes are widely used as precursors for active pharmaceutical ingredients (APIs) and in the synthesis of bicyclic heterocycles. ossila.com

For instance, the aldehyde can be used as a starting point for the synthesis of benzosuberone derivatives through a Wittig reaction followed by a Friedel-Crafts acylation. ossila.com Furthermore, its derivatives are investigated for creating compounds with specific biological activities. Research into fluorinated cyclopropane derivatives and halogenated benzaldehydes has shown potential in targeting specific biological pathways.

The strategic application of the reactions described above—nucleophilic addition to the aldehyde, substitution of the halogens, and modification of the resulting products—enables chemists to use this compound as a scaffold to build a wide array of advanced chemical entities for medicinal chemistry and materials science.

Condensation Reactions (e.g., hydrazone formation)

The aldehyde group of this compound is a key reactive center for condensation reactions, where it reacts with a nucleophile, typically a carbon or nitrogen-based one, to form a new carbon-carbon or carbon-nitrogen double bond, usually with the elimination of a water molecule.

One of the most fundamental condensation reactions for aldehydes is the Claisen-Schmidt condensation , which involves the reaction of an aldehyde with a ketone or another aldehyde in the presence of a base or acid catalyst. wikipedia.org Specifically, this compound can react with a ketone containing an α-hydrogen, such as acetone (B3395972), to form an α,β-unsaturated ketone, a class of compounds often referred to as chalcones. acgpubs.orgnih.gov These reactions are typically catalyzed by a base like sodium hydroxide. wikipedia.org The resulting chalcone derivatives are valuable intermediates in organic synthesis.

Another significant class of condensation reactions involves the reaction with nitrogen nucleophiles. For instance, this compound readily reacts with hydrazine (H₂NNH₂) or its derivatives (e.g., phenylhydrazine) to form the corresponding hydrazones . nih.gov This reaction proceeds by the nucleophilic attack of the amino group of the hydrazine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the C=N double bond of the hydrazone. These hydrazones can be stable final products or can serve as intermediates for further transformations, such as cyclization into heterocyclic systems. mdpi.com

| Reaction Type | Reactant | Typical Conditions | Product Class |

|---|---|---|---|

| Claisen-Schmidt Condensation | Ketone (e.g., Acetone) | Base catalyst (e.g., NaOH) | α,β-Unsaturated Ketone (Chalcone) |

| Hydrazone Formation | Hydrazine or substituted hydrazine | Mildly acidic or neutral | Hydrazone |

Synthesis of Substituted Aromatic Systems

The aromatic ring of this compound can be further functionalized through aromatic substitution reactions. The outcome of these reactions is heavily influenced by the existing substituents. The methoxy (B1213986) group (-OCH₃) is an ortho-, para-directing activator, while the halogen atoms (-Cl, -F) are ortho-, para-directing deactivators.

Electrophilic Aromatic Substitution (EAS) is a principal pathway for introducing new substituents. For example, nitration of the aromatic ring can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Given the directing effects of the substituents, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the positions ortho or para to the activating methoxy group. The most likely product of nitration is 4-Nitro-5-chloro-3-fluoro-2-methoxybenzaldehyde, where substitution occurs at the C4 position, which is para to the methoxy group and sterically accessible. researchgate.net The presence of the deactivating halogens may require more forcing reaction conditions compared to a more activated ring. semanticscholar.org

Nucleophilic Aromatic Substitution (SNAr) is also a possibility, although generally less common than EAS. For an SNAr reaction to occur, the aromatic ring must be "activated" by potent electron-withdrawing groups positioned ortho or para to a good leaving group. libretexts.orgnih.gov In this compound, the aldehyde group and the halogens provide some electron withdrawal. The chlorine atom is a better leaving group than fluorine. Therefore, under specific conditions with a strong nucleophile, it might be possible to substitute the chlorine atom. However, such reactions often require harsh conditions (high temperature and pressure) unless the ring is highly activated. google.com

| Reaction Type | Reagents | Potential Product | Key Factors |

|---|---|---|---|

| Nitration (EAS) | HNO₃/H₂SO₄ | 4-Nitro-5-chloro-3-fluoro-2-methoxybenzaldehyde | -OCH₃ group directs para; halogens deactivate |

| Nucleophilic Substitution (SNAr) | Strong Nucleophile (e.g., RO⁻) | Substitution of Cl or F | Requires strong activation and often harsh conditions |

Elaboration into Heterocyclic Compounds

This compound is a valuable building block for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. The aldehyde functionality is the primary handle for constructing these ring systems.

One common strategy is the Friedländer annulation for the synthesis of quinolines . This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., a ketone). While the title compound is not an o-aminoaryl aldehyde, it can be a precursor to one. More directly, multicomponent reactions involving an aldehyde, an amine, and a 1,3-dicarbonyl compound can lead to complex heterocyclic systems like pyrimido[4,5-b]quinolines. nih.gov For instance, this compound could be condensed with an enamine or a compound like dimedone and an aminouracil derivative to construct such fused heterocyclic systems. nih.gov

The synthesis of benzofurans is another important application. The Rap-Stoermer reaction, which involves the condensation of a salicylaldehyde (o-hydroxybenzaldehyde) with an α-haloketone, is a classic method for benzofuran synthesis. researchgate.net Although the title compound has a methoxy group, demethylation could yield the corresponding 5-chloro-3-fluoro-2-hydroxybenzaldehyde. This derivative could then undergo condensation and cyclization with a reagent like chloroacetone or phenacyl bromide in the presence of a base to form a substituted benzofuran ring. researchgate.netnih.gov

Furthermore, the aldehyde can be used to construct pyrano[2,3-b]quinolin-2-ones through Perkin-type condensation reactions with the sodium salt of a substituted phenylacetic acid. researchgate.net

| Heterocycle Class | General Strategy | Required Co-reactants |

|---|---|---|

| Quinolines | Multicomponent reactions (e.g., Friedländer-type) | Amines, active methylene compounds |

| Benzofurans | Rap-Stoermer condensation (post-demethylation) | α-Haloketones |

| Pyrano[2,3-b]quinolin-2-ones | Perkin-type condensation | Substituted phenylacetic acid salts |

Advanced Spectroscopic Characterization and Computational Chemistry

Vibrational Spectroscopy Studies

Fourier Transform Infrared (FT-IR) Spectroscopy for Molecular Vibrations

FT-IR spectroscopy is highly effective for identifying the functional groups within 5-Chloro-3-fluoro-2-methoxybenzaldehyde. The analysis of its infrared spectrum is based on the principle that a vibration must cause a change in the molecule's dipole moment to be IR-active. The most prominent feature in the spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, which is expected to appear in the 1690–1715 cm⁻¹ region. niscpr.res.in Its exact position is influenced by the electronic effects of the chloro, fluoro, and methoxy (B1213986) substituents on the aromatic ring.

The aromatic C-H stretching vibrations are anticipated to produce sharp, medium-intensity bands just above 3000 cm⁻¹. The spectrum will also feature characteristic absorptions for the C-F and C-Cl bonds. The C-F stretching vibration typically occurs in the 1250-1000 cm⁻¹ range, while the C-Cl stretch is found at lower wavenumbers, generally between 800 and 600 cm⁻¹. The asymmetric and symmetric stretching of the C-O-C bond in the methoxy group are expected around 1250 cm⁻¹ and 1050 cm⁻¹, respectively. DFT calculations using methods like B3LYP with a 6-311++G(d,p) basis set are instrumental in simulating the IR spectrum, allowing for a detailed assignment of both fundamental vibrations and more complex combination and overtone bands. nih.govresearchgate.net

Table 1: Predicted Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium |

| C-H Stretch | Aldehyde (-CHO) | 2900 - 2800 | Weak |

| C=O Stretch | Aldehyde (-CHO) | 1715 - 1690 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Strong |

| C-H in-plane bend | Aldehyde (-CHO) | ~1390 | Medium |

| C-O-C Asymmetric Stretch | Methoxy (-OCH₃) | 1275 - 1200 | Strong |

| C-F Stretch | Fluoroaromatic | 1250 - 1000 | Strong |

| C-O-C Symmetric Stretch | Methoxy (-OCH₃) | 1075 - 1020 | Medium |

| C-H out-of-plane bend | Aromatic Ring | 900 - 675 | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy serves as a complementary technique to FT-IR. It relies on changes in the polarizability of a molecule during vibration. Vibrations that are symmetric and involve less polar bonds, such as the aromatic ring C=C stretching modes, tend to produce strong signals in the Raman spectrum. In contrast, the highly polar C=O, C-F, and C-O bonds, which are strong in the IR spectrum, often yield weaker Raman signals.

For this compound, the symmetric "ring breathing" vibration of the benzene (B151609) ring is expected to be a particularly intense Raman band, typically observed near 1000 cm⁻¹. The C=C stretching vibrations of the ring (1600–1500 cm⁻¹) and the C-Cl stretching mode are also expected to be clearly visible. niscpr.res.in The aldehyde C-H stretch, which can be weak in IR, sometimes appears more distinctly in Raman spectra. niscpr.res.in The combination of both FT-IR and FT-Raman data provides a more complete vibrational profile of the molecule, with computational DFT studies being essential for accurately assigning the observed bands based on their calculated Raman activities. researchgate.net

Table 2: Predicted Prominent FT-Raman Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium |

| C=O Stretch | Aldehyde (-CHO) | 1715 - 1690 | Weak to Medium |

| C=C Stretch | Aromatic Ring | 1600 - 1500 | Strong |

| Ring Breathing | Aromatic Ring | ~1000 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. It exploits the magnetic properties of atomic nuclei (such as ¹H, ¹³C, and ¹⁹F) to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton (¹H) NMR Investigations for Chemical Environments

The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton. The aldehyde proton (-CHO) is highly deshielded and should appear as a singlet far downfield, typically between 9.8 and 10.5 ppm. The methoxy group (-OCH₃) protons are expected to appear as a sharp singlet around 3.9-4.1 ppm.

The aromatic region will be more complex, featuring signals for the two protons on the benzene ring. The proton at C4 (H4) is ortho to the fluorine and meta to the chlorine, while the proton at C6 (H6) is ortho to the chlorine and meta to the fluorine. Due to the differing electronic effects and coupling interactions, these protons will have distinct chemical shifts, likely in the 7.0-7.8 ppm range. H4 will appear as a doublet of doublets due to coupling with H6 (a small meta coupling, ⁴JHH) and the fluorine at C3 (a larger meta coupling, ⁴JHF). Similarly, H6 will appear as a doublet of doublets due to coupling with H4 (⁴JHH) and the fluorine at C3 (a para coupling, ⁵JHF, which may be very small or unresolved).

Table 3: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| -CHO | 9.8 - 10.5 | Singlet (s) | N/A |

| Ar-H (H4) | 7.0 - 7.8 | Doublet of Doublets (dd) | ⁴JHH ≈ 2-3 Hz; ⁴JHF ≈ 5-8 Hz |

| Ar-H (H6) | 7.0 - 7.8 | Doublet of Doublets (dd) | ⁴JHH ≈ 2-3 Hz; ⁵JHF ≈ 0-2 Hz |

Carbon (¹³C) NMR Investigations for Carbon Framework Analysis

The ¹³C NMR spectrum provides a map of the carbon skeleton. For this compound, eight distinct signals are expected. The aldehyde carbonyl carbon is the most deshielded, appearing around 185-195 ppm. The methoxy carbon signal is expected in the 55-65 ppm range.

The six aromatic carbons will have chemical shifts spread between approximately 110 and 160 ppm. The carbon directly bonded to fluorine (C3) will exhibit a large one-bond coupling constant (¹JCF) of around 240-260 Hz, appearing as a doublet. rsc.org The other aromatic carbons will also show smaller couplings to the fluorine atom over two, three, or four bonds (²JCF, ³JCF, ⁴JCF), which provides invaluable information for assigning the signals. nih.gov The chemical shifts are influenced by the substituent effects: the methoxy group is electron-donating, while the chloro, fluoro, and aldehyde groups are electron-withdrawing. Computational prediction of chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method, is a standard practice that greatly assists in the assignment of complex spectra. conicet.gov.arimist.maresearchgate.net

Table 4: Predicted ¹³C NMR Chemical Shifts and C-F Couplings

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Expected C-F Coupling (JCF, Hz) |

|---|---|---|---|

| -CHO | 185 - 195 | Doublet (d) | ⁴JCF ≈ 2-4 |

| C1 (C-CHO) | 125 - 135 | Doublet (d) | ³JCF ≈ 5-10 |

| C2 (C-OCH₃) | 150 - 160 | Doublet (d) | ²JCF ≈ 15-25 |

| C3 (C-F) | 155 - 165 | Doublet (d) | ¹JCF ≈ 240-260 |

| C4 (C-H) | 115 - 125 | Doublet (d) | ²JCF ≈ 20-30 |

| C5 (C-Cl) | 120 - 130 | Doublet (d) | ³JCF ≈ 5-10 |

| C6 (C-H) | 110 - 120 | Doublet (d) | ⁴JCF ≈ 2-4 |

Fluorine (¹⁹F) NMR Studies for Fluorine-Containing Systems

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. It offers a very wide chemical shift range, making it extremely sensitive to the local electronic environment. biophysics.orgazom.com

For this compound, a single signal is expected in the ¹⁹F NMR spectrum. For a fluorine atom on a benzene ring, the chemical shift typically appears between -100 and -140 ppm (relative to CFCl₃). The exact shift is dictated by the nature and position of the other substituents on the ring. The signal for the fluorine at C3 would likely appear as a multiplet, specifically a doublet of doublets of doublets, due to coupling with the aromatic protons at C4 (⁴JFH) and C6 (⁵JFH) and potentially a smaller coupling to the aldehyde proton. This provides definitive confirmation of the fluorine's position and its neighboring atoms. nih.gov

Two-Dimensional NMR Techniques for Structural Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of complex organic molecules like this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would provide a detailed connectivity map of the molecule.

COSY: This experiment would reveal the proton-proton coupling network within the molecule, primarily identifying the correlations between the aromatic protons on the benzene ring.

HSQC: This technique would establish direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively assign the protonated carbons in the aromatic ring and the methoxy group.

HMBC: By detecting longer-range couplings (typically over two to three bonds), HMBC is crucial for piecing together the complete molecular skeleton. It would show correlations from the aldehydic proton to adjacent aromatic carbons, and from the methoxy protons to the carbon at the 2-position, confirming the substitution pattern. For instance, correlations from the aromatic protons to the quaternary carbons (those bearing the chloro, fluoro, methoxy, and aldehyde groups) would be key in confirming their precise locations.

While specific experimental 2D NMR data for this compound is not published, the application of these techniques is standard practice for the structural confirmation of novel benzaldehyde (B42025) derivatives.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV-Vis light by this compound would be expected to correspond to π → π* and n → π* transitions associated with the benzene ring and the carbonyl group of the aldehyde. The substitution pattern, involving an electron-donating methoxy group and electron-withdrawing chloro and fluoro groups, would influence the energy of these transitions and thus the absorption maxima (λmax). The analysis would typically involve dissolving the compound in solvents of varying polarity to observe any solvatochromic shifts, which can provide further information about the nature of the electronic transitions.

Quantum Chemical Calculations and Molecular Modeling

Computational chemistry offers powerful predictive capabilities for understanding the properties of molecules at an atomic level.

Density Functional Theory (DFT) calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine the most stable three-dimensional conformation of this compound. This optimization provides key geometric parameters.

Table 1: Predicted Optimized Geometric Parameters of this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-Cl | Value not available |

| Bond Length | C-F | Value not available |

| Bond Length | C=O | Value not available |

| Bond Angle | C-C-C (ring) | Value not available |

| Dihedral Angle | C-C-C=O | Value not available |

Note: This table is illustrative. Specific calculated values from peer-reviewed literature are not currently available.

Following geometry optimization, vibrational frequency calculations would be performed. The resulting theoretical vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to provide a detailed assignment of the vibrational modes of the molecule.

To complement experimental UV-Vis spectroscopy, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum. This method provides information on the energies of electronic transitions, the corresponding wavelengths, and the oscillator strengths, which relate to the intensity of the absorption bands. This theoretical approach allows for the assignment of specific electronic transitions observed in the experimental spectrum.

Table 2: Predicted Electronic Transitions of this compound (Illustrative)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| HOMO → LUMO | Value not available | Value not available | Value not available |

| HOMO-1 → LUMO | Value not available | Value not available | Value not available |

Note: This table is illustrative. Specific calculated values from peer-reviewed literature are not currently available.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface. For this compound, the MESP surface would visually indicate the electron-rich and electron-poor regions. The area around the carbonyl oxygen would be expected to show a negative potential (red/yellow), indicating a site for electrophilic attack. Conversely, the aldehydic proton and regions near the halogen atoms might exhibit positive potential (blue), suggesting susceptibility to nucleophilic attack. This analysis helps in understanding and predicting the regioselectivity of its chemical reactions.

Topological Analyses (e.g., ELF, LOL, NCI, QTAIM, RDG) for Bonding Characteristics

Topological analysis of the electron density provides a rigorous framework for understanding chemical bonding. Various scalar fields can be calculated from the molecular wavefunction to reveal and quantify the nature of chemical bonds and non-covalent interactions.

Quantum Theory of Atoms in Molecules (QTAIM): Developed by Richard Bader, QTAIM partitions the electron density of a molecule into atomic basins. wikipedia.orgchemistai.org This method defines atoms and the bonds that connect them based on the topology of the electron density. wikipedia.orgamercrystalassn.org A key feature is the bond critical point (BCP), a point of minimum electron density between two bonded atoms where the density gradient is zero. wiley-vch.de The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are used to classify the interaction. For this compound, QTAIM analysis would reveal BCPs for all covalent bonds (C-C, C-H, C-O, C-F, C-Cl). Analysis of ∇²ρ at these points would characterize the C-F and C-Cl bonds, likely showing features of both covalent and closed-shell interactions due to the electronegativity of the halogens.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): The Electron Localization Function (ELF) is a measure of the probability of finding an electron near a reference electron. wikipedia.org It provides a clear visualization of electron localization in regions such as covalent bonds, lone pairs, and atomic cores. wikipedia.org For the title compound, ELF analysis would show high localization in the C-C and C-H bonds of the aromatic ring, the carbonyl C=O bond, and around the oxygen, fluorine, and chlorine atoms, corresponding to their lone pairs.

The Localized Orbital Locator (LOL) offers a complementary perspective by visualizing the localization of molecular orbitals. researchgate.net It is particularly effective at distinguishing regions of enhanced π-electron delocalization. rsc.org In this compound, LOL analysis would clearly illustrate the delocalized π-system of the benzene ring. researchgate.net

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG): The NCI index, based on the electron density and its reduced density gradient (RDG), is a powerful tool for visualizing weak, non-covalent interactions. nih.govchemtools.orgjussieu.fr By plotting the RDG against the electron density, regions corresponding to hydrogen bonds, van der Waals interactions, and steric clashes can be identified. chemtools.orgchemrxiv.org For this compound, NCI analysis would be crucial for identifying potential intramolecular interactions, such as a hydrogen bond between the aldehyde group and the adjacent methoxy group, or repulsive steric interactions between the bulky chlorine and methoxy substituents. These interactions are visualized as isosurfaces, colored to indicate the type and strength of the interaction. chemtools.org

Table 1: Expected QTAIM Parameters for Bonds in this compound

| Bond | Expected Electron Density at BCP (ρ) | Expected Laplacian of Electron Density at BCP (∇²ρ) | Interaction Type |

|---|---|---|---|

| C-C (ring) | High | Negative | Shared (covalent) |

| C=O | Very High | Negative | Shared (covalent) |

| C-F | Moderate | Slightly positive | Polar Covalent |

| C-Cl | Moderate | Slightly positive | Polar Covalent |

| C-O (methoxy) | High | Negative | Shared (covalent) |

Prediction of Global Reactivity Descriptors and Fukui Functions

Key global descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons.

Hardness (η): Represents the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. researchgate.net

These descriptors are invaluable for comparing the reactivity of this compound with other related compounds. researchgate.netresearchgate.net

While global descriptors describe the molecule as a whole, Fukui functions identify which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. wikipedia.orgfaccts.de The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when an electron is added to or removed from the system. wikipedia.orgscm.com

ƒ⁺(r): Predicts sites for nucleophilic attack (where an electron is added).

ƒ⁻(r): Predicts sites for electrophilic attack (where an electron is removed).

ƒ⁰(r): Predicts sites for radical attack.

For this compound, the Fukui functions would likely indicate that the carbonyl carbon is the primary site for nucleophilic attack (high ƒ⁺ value), while the aromatic ring, particularly positions activated by the methoxy group and deactivated by the halogens, would be the most probable sites for electrophilic attack (high ƒ⁻ values).

Table 2: Hypothetical Global Reactivity Descriptors and Fukui Function Predictions

| Descriptor | Predicted Value/Site | Interpretation |

|---|---|---|

| Chemical Potential (μ) | Moderately negative | Stable but reactive |

| Hardness (η) | Moderate | Moderately resistant to electron cloud deformation |

| Electrophilicity Index (ω) | High | Good electrophile |

| Most Nucleophilic Site (ƒ⁻) | Aromatic ring carbons | Susceptible to attack by electrophiles |

| Most Electrophilic Site (ƒ⁺) | Carbonyl Carbon | Susceptible to attack by nucleophiles |

Ab Initio Calculations for Conformational Analysis and Intermolecular Interactions

Ab initio calculations, which are based on first principles of quantum mechanics without empirical data, are essential for studying the conformational landscape of flexible molecules. liverpool.ac.uk For this compound, the primary degrees of rotational freedom are around the C-C bond connecting the aldehyde group to the ring and the C-O bond of the methoxy group.

A conformational analysis would involve systematically rotating these bonds and calculating the energy at each step to generate a potential energy surface. researchgate.netnih.gov This surface reveals the lowest energy conformations (global and local minima) and the energy barriers between them. mdpi.com For this molecule, the planarity of the aldehyde group relative to the benzene ring is a key factor. The calculations would likely show that planar or near-planar conformations are preferred to maximize conjugation, but steric hindrance between the aldehyde's oxygen and the methoxy group could lead to slightly twisted, lower-energy structures. Similarly, the orientation of the methoxy group's methyl moiety will be influenced by steric interactions with the adjacent chlorine and aldehyde groups.

These calculations can also model intermolecular interactions, such as the formation of dimers. By calculating the interaction energy of two molecules of this compound at various orientations, the most stable dimer configurations can be identified. These interactions would likely be governed by dipole-dipole forces involving the polar carbonyl group and halogen atoms, as well as potential π-π stacking of the aromatic rings.

Applications of 5 Chloro 3 Fluoro 2 Methoxybenzaldehyde in Organic Synthesis

Role as a Key Synthetic Intermediate for Complex Molecules

5-Chloro-3-fluoro-2-methoxybenzaldehyde is a strategic starting material for constructing intricate molecular architectures, particularly heterocyclic systems that form the core of many biologically active compounds. The aldehyde functionality can readily participate in condensation, addition, and cyclization reactions. By analogy with structurally similar compounds, its potential is significant. For instance, related fluorinated methoxybenzaldehydes are pivotal in synthesizing complex structures. 5-Fluoro-2-methoxybenzaldehyde is used to prepare 5-(5-fluoro-2-methoxyphenyl)imidazolidine-2,4-dione, a hydantoin (B18101) structure that is prominent in medicinal chemistry. sigmaaldrich.com Similarly, 2-fluoro-3-methoxybenzaldehyde (B32414) is a precursor for benzosuberone derivatives, which are constructed via Wittig and Friedel-Crafts acylation reactions. ossila.com

Given these precedents, this compound can be envisioned as a key intermediate for novel, highly substituted heterocyclic compounds. Its aldehyde group can be transformed to build rings, while the chloro and fluoro substituents provide opportunities for late-stage modifications via cross-coupling reactions, enhancing molecular diversity.

Table 1: Potential Reactions of the Aldehyde Group for Complex Synthesis

| Reaction Type | Reagent/Catalyst Example | Resulting Structure | Potential Application |

|---|---|---|---|

| Reductive Amination | Amine, NaBH(OAc)₃ | Substituted benzylamine | Precursor for kinase inhibitors |

| Wittig Reaction | Phosphonium ylide | Substituted styrene | Intermediate for larger ring systems ossila.com |

| Knoevenagel Condensation | Active methylene (B1212753) compound, base | α,β-Unsaturated carbonyl | Building block for various heterocycles |

Utility in the Development of New Materials and Polymers

Functionalized benzaldehydes are crucial building blocks for advanced materials, including ligands for metal complexes and monomers for polymerization. While direct applications of this compound in this area are not extensively documented, its structure suggests significant potential. For example, hydroxybenzaldehyde derivatives, such as 3-fluoro-2-hydroxybenzaldehyde, are used to create salen ligands. ossila.com These ligands form stable complexes with metals like cobalt, which have shown utility in applications ranging from reversible oxygen capture to catalysis. ossila.com

Through a simple demethylation step to unmask the corresponding phenol, 5-Chloro-3-fluoro-2-hydroxybenzaldehyde could be generated. This derivative could then be used to synthesize novel salen-type ligands. The presence of both chloro and fluoro atoms on the ligand backbone would modulate the electronic properties of the resulting metal complex, potentially leading to new catalysts or materials with unique gas storage or semiconducting properties. ossila.com

Application in Specialty Chemical Synthesis

The synthesis of specialty chemicals, which are produced in smaller quantities for specific applications, represents a key use for highly functionalized intermediates like this compound. A primary application is in the synthesis of Schiff bases. Schiff bases, or imines, are formed through the condensation of an aldehyde with a primary amine. These compounds are widely studied and used as ligands in coordination chemistry and have applications as antibacterial and antifungal agents. nih.govnih.gov

The reaction of this compound with various primary amines would yield a library of novel Schiff bases. The electronic properties of these molecules would be fine-tuned by the chloro, fluoro, and methoxy (B1213986) substituents, influencing their chelating ability and biological activity. For example, Schiff bases derived from 5-chloro-salicylaldehyde have demonstrated significant antimicrobial properties. nih.gov

Contributions to Methodology Development in Organic Chemistry

The compound's dense and varied functionalization makes it an excellent substrate for developing and refining synthetic methods.

The distinct electronic nature and positioning of the substituents on the aromatic ring of this compound make it an ideal starting point for creating novel, regioselective synthetic pathways. The interplay between the electron-donating methoxy group and the electron-withdrawing halogens can be exploited to direct further substitutions or to facilitate complex cyclization cascades. Chemists can design multi-step sequences to build complex heterocyclic systems, such as quinoxalines or benzofurans, where the substitution pattern of the final product is dictated by the starting aldehyde. nih.govresearchgate.net The development of such pathways contributes to the broader toolkit available to synthetic chemists for accessing new chemical space.

This compound is a suitable substrate for a variety of catalytic transformations that target its different functional groups. The aldehyde can be selectively reduced to a benzyl (B1604629) alcohol or oxidized to a carboxylic acid using catalytic methods. More significantly, the carbon-chlorine bond presents an opportunity for catalytic cross-coupling reactions.

Table 2: Potential Catalytic Transformations

| Reaction Type | Catalyst Example | Functional Group Targeted | Product Class |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, base | C-Cl | Biaryl compound |

| Buchwald-Hartwig Amination | Palladium catalyst, ligand | C-Cl | Aryl amine |

| Catalytic Hydrogenation | H₂, Pd/C | Aldehyde (C=O) | Benzyl alcohol |

These palladium-catalyzed reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Using this compound as a substrate in these reactions would allow for the attachment of a wide array of new functionalities at the 5-position, paving the way for the synthesis of highly complex molecules that would be difficult to access through other methods.

Future Research Directions and Emerging Trends

Development of Sustainable Synthetic Methodologies

The chemical industry is increasingly focusing on the development of environmentally benign and efficient synthetic processes. For a compound like 5-Chloro-3-fluoro-2-methoxybenzaldehyde, future research will likely prioritize the move away from classical, often harsh, synthetic methods towards more sustainable alternatives.

Current and Future Approaches:

From Petrochemicals to Biomass: Traditional syntheses of aromatic aldehydes often rely on petrochemical feedstocks. A significant emerging trend is the utilization of biomass-derived sources. rsc.org Lignin, a complex polymer abundant in plant cell walls, can be broken down to produce substituted phenolic compounds, which can then be converted to functionalized benzaldehydes. rsc.org Future research could explore pathways to derive precursors for this compound from renewable resources.

Green Oxidation Technologies: The oxidation of corresponding toluenes or benzyl (B1604629) alcohols is a common route to benzaldehydes. Sustainable approaches focus on using green oxidants like O₂, H₂O₂, or O₃ in conjunction with efficient catalysts to minimize waste. rsc.orggoogle.com Iron-catalyzed oxidation of alkyl aromatic compounds represents a promising, environmentally friendly method for preparing aromatic aldehydes. google.com

Catalytic Conversion of Benzal Halides: The hydrolysis of benzal halides offers another route to benzaldehydes. The use of aqueous dimethylamine (B145610) has been shown to be an efficient and economical method for this conversion, avoiding harsh reaction conditions. organic-chemistry.org

One-Pot Procedures: To enhance efficiency and reduce waste, one-pot synthetic procedures are highly desirable. A two-step, one-pot reduction/cross-coupling procedure starting from Weinreb amides has been developed for the synthesis of functionalized benzaldehydes. acs.orgacs.orgresearchgate.net This methodology could be adapted for the synthesis of this compound and its derivatives.

Table 1: Comparison of Traditional and Sustainable Synthetic Approaches for Aromatic Aldehydes

| Feature | Traditional Methods | Sustainable Methods |

| Starting Materials | Often petroleum-based | Biomass-derived, renewable feedstocks |

| Oxidants | Stoichiometric, often hazardous reagents (e.g., permanganate, chromate) | Catalytic amounts of green oxidants (O₂, H₂O₂, O₃) |

| Catalysts | Often heavy metals with environmental concerns | Recyclable and non-toxic catalysts (e.g., iron-based) google.com |

| Solvents | Often chlorinated or volatile organic solvents | Water, ionic liquids, or solvent-free conditions |

| Process | Multi-step with intermediate isolation | One-pot reactions, tandem catalysis kpfu.ru |

Advanced Computational Design and Prediction

Computational chemistry is an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and reactions. For this compound, computational studies can provide significant insights.

Areas of Computational Focus:

Property Prediction: Quantum mechanical calculations can be used to predict various properties of this compound, such as its spectroscopic signatures (NMR, IR), electronic properties, and reactivity. Studies on related halogenated benzaldehydes have demonstrated the utility of computational methods in understanding their thermodynamic properties and environmental fate. nih.gov

Reaction Mechanism Elucidation: Computational modeling can elucidate the mechanisms of reactions involving this compound, helping to optimize reaction conditions and predict potential side products.

Design of Derivatives: By modeling the interactions of derivatives of this compound with biological targets, such as enzymes or receptors, computational chemistry can guide the design of new drug candidates. numberanalytics.com This is particularly relevant given the prevalence of fluorinated compounds in pharmaceuticals. wikipedia.orgacs.orgstanford.edunumberanalytics.com

Exploration of Novel Reaction Pathways and Catalysis

The functional groups of this compound offer a rich playground for exploring novel reaction pathways and catalytic transformations.

Emerging Catalytic Strategies:

C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis. Palladium-catalyzed C(sp²)-H functionalization of benzaldehydes, using transient directing groups, has emerged as a versatile method for introducing various substituents at the ortho-position. acs.orgacs.orgnih.govrsc.org This approach could be applied to this compound to create a diverse library of derivatives.

Photoredox and Cobalt Triple Catalysis: A synergistic approach combining enamine, photoredox, and cobalt catalysis has been developed for the desaturative synthesis of aromatic aldehydes from saturated precursors. nih.gov This innovative method offers an alternative to traditional electrophilic aromatic substitution.

Iron-Catalyzed Reactions: The use of inexpensive and abundant iron catalysts is a growing trend in organic synthesis. Iron-catalyzed oxidation of alkyl aromatics and other transformations offer sustainable alternatives to methods using precious metal catalysts. google.com

Table 2: Potential Catalytic Transformations for this compound

| Reaction Type | Catalyst System | Potential Outcome |

| ortho-C-H Arylation | Pd(II) with transient directing group | Introduction of an aryl group at the C6 position |

| ortho-C-H Halogenation | Pd(II) with transient directing group | Introduction of another halogen at the C6 position |

| ortho-C-H Fluoroalkoxylation | Pd(II) with amino amide directing group | Synthesis of fluoroalkyl aryl ethers rsc.org |

| Desaturative Aromatization | Enamine/Photoredox/Cobalt triple catalysis | Synthesis from a cyclohexanecarboxaldehyde (B41370) precursor nih.gov |

Interdisciplinary Research Opportunities in Chemical Sciences

The unique structural features of this compound make it a valuable building block for interdisciplinary research, particularly at the interface of chemistry and biology.

Key Interdisciplinary Areas:

Medicinal Chemistry: Organofluorine compounds are prevalent in pharmaceuticals due to their ability to enhance metabolic stability, binding affinity, and bioavailability. wikipedia.orgacs.orgstanford.edunumberanalytics.comtaylorandfrancis.com The combination of fluorine, chlorine, and a methoxy (B1213986) group in this compound provides a scaffold that can be elaborated to create novel drug candidates for a wide range of therapeutic areas. stanford.edu

Agrochemicals: Fluorinated compounds also play a crucial role in modern agrochemicals. wikipedia.org The development of new herbicides, pesticides, and fungicides often involves the incorporation of fluorinated aromatic moieties.

Materials Science: Substituted benzaldehydes are precursors to a variety of materials, including dyes, pigments, and polymers. The presence of fluorine can impart unique properties such as thermal stability and altered electronic characteristics, making derivatives of this compound interesting candidates for the development of advanced materials.

The exploration of these future research directions will undoubtedly unlock the full potential of this compound and related compounds, paving the way for new discoveries and applications across the chemical sciences.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-Chloro-3-fluoro-2-methoxybenzaldehyde in laboratory settings?

- Methodological Answer : Use nitrile or neoprene gloves inspected for integrity before use. Employ flame-retardant antistatic lab coats and chemical-resistant goggles. In case of skin contact, immediately rinse with water for 15 minutes and seek medical attention. Avoid inhalation by working in a fume hood. Waste must be segregated and disposed via licensed hazardous waste handlers to prevent environmental contamination .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer : Start with a methoxy-substituted benzaldehyde precursor and perform sequential halogenation. Use anhydrous conditions for fluorination (e.g., KF/18-crown-6 in DMF) to minimize side reactions. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) and purify via column chromatography. Yield improvements (2–5% reported in analogous syntheses) require precise stoichiometric control of Cl and F sources .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C2, Cl at C5, F at C3).

- LC-MS : Verify molecular ion peak (expected m/z ≈ 202.5) and assess purity.

- FT-IR : Identify aldehyde C=O stretch (~1700 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).

Cross-reference with computational predictions (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in amber glass vials under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to moisture or strong bases, which may hydrolyze the aldehyde group. Stability tests under accelerated conditions (40°C/75% RH for 14 days) can predict shelf life. Do not store near amines or reducing agents due to potential Schiff base formation .

Advanced Research Questions

Q. How can computational modeling aid in predicting reactivity or biological activity of this compound?

- Methodological Answer : Perform docking studies (e.g., AutoDock Vina) to assess interactions with target enzymes (e.g., cytochrome P450). Use DFT calculations (Gaussian09) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., aldehyde carbon) for nucleophilic attack. QSAR models trained on halogenated benzaldehyde analogs can predict toxicity or metabolic pathways .

Q. What strategies resolve contradictory spectroscopic data during structural elucidation?

- Methodological Answer : If NMR signals overlap (e.g., methoxy and fluorine couplings), use DEPT-135 or 2D NMR (HSQC, HMBC) to assign quaternary carbons. Compare with structurally similar compounds (e.g., 2-Chloro-5-methoxybenzaldehyde, CAS 13719-61-4) to identify anomalous peaks. Validate via X-ray crystallography if single crystals are obtainable .

Q. How to design a kinetic study for aldehyde oxidation reactions involving this compound?

- Methodological Answer : Use UV-Vis spectroscopy to track aldehyde conversion (λ_max ~280 nm). Vary oxidant concentrations (e.g., KMnO₄ or TBHP) and monitor pseudo-first-order kinetics. Employ Arrhenius plots to determine activation energy. Control for solvent polarity effects (e.g., DMSO vs. THF) and quantify intermediates via GC-MS .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Methodological Answer : Pilot-scale reactions require strict temperature control (ΔT < ±2°C) to avoid byproducts like dimerized aldehydes. Implement inline FTIR or PAT (Process Analytical Technology) for real-time monitoring. Post-synthesis, use recrystallization (ethanol/water) or preparative HPLC for bulk purification. Validate batch consistency via DSC (melting point ~90–95°C, extrapolated from analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.